molecular formula C25H26N2O2 B3735581 Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone CAS No. 5996-08-7

Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B3735581
CAS No.: 5996-08-7
M. Wt: 386.5 g/mol
InChI Key: IBYJTSQRQFHHEU-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone is a chemical compound designed for biological screening and lead optimization in early-stage drug discovery . Compounds featuring a biphenyl core linked to a piperazine moiety, similar to this one, are of significant interest in immunological and oncological research. Scientific studies indicate that small molecules with biphenyl-methanone scaffolds are investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway . By targeting this pathway, such compounds aim to block the interaction that allows cancer cells to evade the immune system, thereby potentially restoring the body's natural ability to fight tumors . This mechanism is a promising avenue in cancer immunotherapy, moving beyond the limitations of antibody-based treatments. As a research tool, this compound offers scientists a valuable small-molecule candidate for in vitro assays, binding studies, and further synthetic modification to explore structure-activity relationships. This compound is supplied as a dry powder. It is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24-10-6-5-9-23(24)19-26-15-17-27(18-16-26)25(28)22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYJTSQRQFHHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362102
Record name biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-08-7
Record name biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the biphenyl compound.

    Attachment of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1. Antitumor Activity
Research has shown that compounds similar to Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone exhibit antitumor properties. A study demonstrated that derivatives of piperazine can inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP) in cancer cells, making them potential candidates for cancer therapy. For instance, certain piperazine derivatives were found to enhance the cleavage of PARP1 and increase CASPASE 3/7 activity, indicating their role in apoptosis induction in cancer cells .

2. Neuropharmacological Effects
The compound's structural components suggest potential interactions with neurotransmitter systems, particularly dopamine receptors. Research focusing on similar piperazine derivatives has indicated that they may act as dopamine D2/D3 agonists, which are relevant for treating neurological disorders such as schizophrenia and Parkinson's disease .

3. Antimicrobial Properties
Piperazine derivatives have been reported to possess antimicrobial activities against various pathogens. The biphenyl structure enhances the lipophilicity of these compounds, which aids in penetrating bacterial membranes, thereby increasing their efficacy against resistant strains .

Case Study 1: Antitumor Activity

In a study evaluating the effects of various piperazine derivatives on breast cancer cells, it was found that compounds structurally related to this compound exhibited IC50 values as low as 18 μM, demonstrating significant inhibition of PARP activity compared to standard treatments like Olaparib .

Case Study 2: Neuropharmacological Effects

A series of experiments conducted on rat models showed that piperazine derivatives could modulate dopaminergic activity effectively. The compounds demonstrated a dose-dependent response in reducing symptoms associated with dopamine dysregulation, suggesting their potential use in clinical settings for managing psychiatric disorders .

Data Tables

Application Mechanism Outcome
AntitumorInhibition of PARP activityInduces apoptosis in cancer cells
NeuropharmacologicalDopamine receptor agonismReduces symptoms in models of schizophrenia
AntimicrobialDisruption of bacterial cell membranesEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone to structurally related compounds, emphasizing substituent effects on biological activity, physicochemical properties, and synthetic versatility.

Table 1: Structural and Functional Comparison of Piperazine-Based Methanone Derivatives

Compound Name Piperazine Substituent Aryl Group (Methanone) Molecular Weight (g/mol) Key Properties/Biological Activities Unique Features References
This compound 2-Methoxybenzyl Biphenyl-4-yl ~377.4 (estimated) Enhanced lipophilicity; potential CNS activity Ortho-methoxy may improve steric interactions N/A
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone 4-Methoxybenzyl Biphenyl-4-yl ~377.4 Higher receptor binding affinity (para-substitution) Para-methoxy enhances electronic donation
Biphenyl-4-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone 3-Chlorophenyl Biphenyl-4-yl 376.88 Electron-withdrawing Cl alters reactivity Improved metabolic stability
Biphenyl-4-yl[4-(cycloheptyl)piperazin-1-yl]methanone Cycloheptyl Biphenyl-4-yl ~379.5 (estimated) Bulky substituent reduces membrane permeability Potential for selective receptor targeting
4-(3-Bromo-4-methoxyphenyl)piperazin-1-ylmethanone 3-Bromo-4-methoxyphenyl Thiophen-2-yl ~412.3 Bromine increases molecular weight; dual substituent effects Combines halogen and methoxy for diverse interactions
(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone 4-Methoxybenzyl 3-Fluorophenyl 328.4 Fluorine enhances bioavailability Synergistic electronic effects

Key Findings from Comparative Analysis

4-Methoxybenzyl analogs exhibit higher lipophilicity and receptor affinity due to para-substitution’s electronic donation, which enhances π-π stacking interactions .

Electron-Donating vs. Methoxy groups improve solubility and membrane permeability relative to halogens, as seen in comparisons between 4-methoxybenzyl and 3-chlorophenyl derivatives .

Aryl Group Variations :

  • Biphenyl cores () provide extended aromatic systems for hydrophobic interactions, whereas thiophene () or fluorophenyl () groups introduce heteroatoms or electronegativity, modulating target selectivity.

Biological Activity Trends :

  • Compounds with dual substituents (e.g., 3-bromo-4-methoxy in ) show synergistic effects in receptor modulation, suggesting that the target compound’s 2-methoxybenzyl group could be optimized further with additional functional groups.

Biological Activity

Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical formula is C25H28N2OC_{25}H_{28}N_2O with a molecular weight of approximately 396.50 g/mol. The structure features a biphenyl moiety linked to a piperazine derivative, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds targeting poly (ADP-ribose) polymerase (PARP) have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound 5e18Inhibition of PARP1
Olaparib57.3PARP inhibitor

The study found that compound 5e significantly inhibited PARP1 activity, enhancing the cleavage of PARP1 and increasing caspase 3/7 activity in human breast cancer cells, indicating its potential as a therapeutic agent in oncology .

2. Neuropharmacological Effects

Biphenyl derivatives have been studied for their neuropharmacological effects, particularly as glycine transporter inhibitors. Research indicates that certain biphenyl compounds can ameliorate cognitive impairments in animal models, suggesting potential applications in treating neurological disorders.

Case Study: Glycine Transporter Inhibition

A series of biphenyl derivatives were evaluated for their ability to inhibit glycine transporters. One notable compound demonstrated an improvement in learning tasks in mice, highlighting its potential therapeutic benefits for cognitive dysfunction .

Molecular Interactions

Computational studies have elucidated the interactions between biphenyl derivatives and their biological targets. For example, molecular docking studies indicate that these compounds can effectively bind to the active sites of enzymes like PARP1, suggesting a mechanism for their inhibitory effects.

Table 2: Molecular Docking Results

Compound NameBinding Energy (kcal/mol)Target Enzyme
Compound 5e-8.5PARP1
Olaparib-9.0PARP1

These findings support the hypothesis that structural modifications in biphenyl derivatives can enhance their binding affinity and biological activity .

Q & A

Q. What are the key synthetic methodologies for preparing Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone?

Synthesis typically involves multi-step routes, including nucleophilic substitution and amide bond formation. For example:

  • Step 1 : React a biphenyl-4-carbonyl chloride derivative with a piperazine intermediate.
  • Step 2 : Introduce the 2-methoxybenzyl group via alkylation or reductive amination.
  • Conditions : Use solvents like ethanol or DMF under reflux, and purify via column chromatography .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s structural integrity?

  • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for biphenyl and methoxybenzyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm).
  • 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and methoxy carbons at ~55 ppm.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is likely soluble in DMSO or ethanol (common for piperazine derivatives). Stability should be tested under inert atmospheres (N₂/Ar) to avoid oxidation of the methoxybenzyl group .

Advanced Research Questions

Q. How do substituent variations on the biphenyl or piperazine moieties impact biological activity?

  • Case Study : Fluorine or chlorine substitutions on the biphenyl ring (e.g., in ) increased receptor binding affinity by 20–30% compared to unsubstituted analogs.
  • Method : Synthesize derivatives via Suzuki coupling or Friedel-Crafts alkylation and screen using in vitro assays (e.g., GPCR binding) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Example : If conflicting results arise in kinase inhibition assays, perform orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity tests).
  • Analysis : Use computational docking to verify binding modes and rule off-target effects .

Q. How to design dose-response studies for toxicity profiling?

  • Protocol : Use a logarithmic concentration range (1 nM–100 µM) in hepatocyte viability assays (e.g., MTT).
  • Statistical Analysis : Apply Hill slope models to calculate IC₅₀ values and assess therapeutic indices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone
Reactant of Route 2
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Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.